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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B3252270 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using the

OX-34 antibody for Western blotting.

Frequently Asked Questions (FAQs)
Q1: What is the expected band size for rat CD2 when using the OX-34 antibody in a Western

blot?

The OX-34 antibody recognizes the rat CD2 antigen, which is a glycoprotein. You should

expect to see a band in the molecular weight range of 50-54 kDa.[1][2] The observed molecular

weight can vary slightly based on the extent of glycosylation and the specific experimental

conditions.

Q2: I am not seeing any bands on my Western blot. What are the possible causes and

solutions?

There are several potential reasons for a complete lack of signal. Here is a step-by-step

troubleshooting guide:

Confirm Protein Expression: Ensure that your sample (e.g., cell lysate or tissue homogenate)

is expected to express rat CD2. Rat thymocytes and peripheral T-cells are good positive

controls.[1][2]
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Check Protein Transfer: Verify that the protein transfer from the gel to the membrane was

successful. You can do this by staining the membrane with Ponceau S after transfer to

visualize total protein.

Antibody Concentrations: The concentrations of both the primary (OX-34) and secondary

antibodies may be too low. Try increasing the concentration of the OX-34 antibody and

ensure you are using an appropriate secondary antibody that recognizes mouse IgG2a.[1]

Antibody Incubation Time: Extend the primary antibody incubation time, for example, by

incubating overnight at 4°C.[3][4]

Detection Reagents: Ensure your detection reagents (e.g., ECL substrate) have not expired

and are functioning correctly.

Q3: I am observing multiple bands or non-specific bands on my blot. How can I resolve this?

The appearance of unexpected bands can be due to several factors:

Protein Degradation: If you see bands at a lower molecular weight than expected, your

protein may be degrading. Always use fresh samples and add protease inhibitors to your

lysis buffer.[5]

Post-Translational Modifications: The CD2 protein is glycosylated, which can sometimes lead

to the appearance of more than one band or a broader band.[2]

Antibody Concentration: Too high a concentration of the primary or secondary antibody can

lead to non-specific binding. Try reducing the antibody concentrations.[4][6]

Blocking and Washing: Inadequate blocking or insufficient washing can result in high

background and non-specific bands. Ensure you are using an appropriate blocking agent

(e.g., 5% non-fat dry milk or BSA in TBST) and that your wash steps are thorough.[6][7]

Secondary Antibody Specificity: Confirm that your secondary antibody is not cross-reacting

with other proteins in your sample. You can run a control lane with only the secondary

antibody to check for non-specific binding.

Q4: The background on my Western blot is very high. What can I do to reduce it?
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High background can obscure your bands of interest. Here are some common causes and

solutions:

Blocking: Optimize your blocking step. You can try increasing the blocking time or changing

the blocking agent.[7]

Washing: Increase the number and duration of your wash steps to more effectively remove

unbound antibodies.[6]

Antibody Concentrations: As with non-specific bands, high antibody concentrations can

contribute to high background. Try using more dilute antibody solutions.[4]

Membrane Handling: Always handle the membrane with clean forceps and ensure it does

not dry out at any point during the procedure.

Quantitative Data Summary
For optimal and reproducible results, refer to the following recommendations for using the OX-

34 antibody in Western blotting.
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Parameter Recommendation Notes

Target Protein Rat CD2
Also known as T-cell surface

antigen CD2.

Expected Molecular Weight 50-54 kDa Varies with glycosylation.[1][2]

Positive Control Tissues
Rat Thymus, Spleen,

Peripheral T-cells

B-cells and peritoneal

macrophages are negative

controls.[1][2]

OX-34 Isotype Mouse IgG2a

Ensure your secondary

antibody is anti-mouse IgG2a.

[1]

Recommended Protein Load
20-30 µg of total protein per

lane

May need to be optimized

based on expression levels.

Primary Antibody Dilution Assay-dependent

Start with the dilution

recommended on the

datasheet and optimize.

Secondary Antibody Dilution Assay-dependent

Start with the dilution

recommended on the

datasheet and optimize.

Blocking Buffers
5% non-fat dry milk or 5% BSA

in TBST

The choice of blocking buffer

may need to be optimized.

Experimental Protocols
Detailed Western Blotting Protocol
This protocol provides a general workflow that can be adapted for use with the OX-34 antibody.

Sample Preparation:

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease

inhibitors.
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Determine the protein concentration of your lysates using a protein assay (e.g., BCA

assay).

Gel Electrophoresis:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Load the samples onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE).

Run the gel until adequate separation of proteins is achieved.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein

and confirm transfer efficiency.

Blocking:

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat

dry milk in TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation:

Dilute the OX-34 antibody in the blocking buffer to the desired concentration.

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound

primary antibody.

Secondary Antibody Incubation:

Incubate the membrane with an appropriate HRP-conjugated anti-mouse IgG secondary

antibody, diluted in blocking buffer, for 1 hour at room temperature.
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Final Washes:

Wash the membrane again three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system or X-ray film.

Visual Guides

Sample Preparation Immunodetection

Cell/Tissue Lysis Protein Quantification Sample Denaturation SDS-PAGE Blocking Primary Antibody
(OX-34) Secondary Antibody Signal Detection Data AnalysisMembrane Transfer
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What is the issue?

No Signal

No bands

Weak Signal

Faint bands

High Background

Dark/blotchy

Non-specific Bands

Extra bands

Check protein expression
Verify transfer (Ponceau S)
Increase Ab concentration

Extend incubation time

Increase protein load
Optimize Ab dilution

Check detection reagents

Optimize blocking (time/agent)
Increase wash duration/number

Decrease Ab concentration

Use fresh samples with protease inhibitors
Optimize Ab concentration
Run secondary Ab control
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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